Product packaging for 1-Methoxy-3-(3-methylbut-2-en-1-yl)benzene(Cat. No.:CAS No. 18272-91-8)

1-Methoxy-3-(3-methylbut-2-en-1-yl)benzene

Cat. No.: B3380175
CAS No.: 18272-91-8
M. Wt: 176.25 g/mol
InChI Key: YYOGXZOAGZPGDB-UHFFFAOYSA-N
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Description

Contextualization of 1-Methoxy-3-(3-methylbut-2-en-1-yl)benzene within the Class of Prenylated Aromatics

This compound is a distinct member of the prenylated aromatic compound class. Its structure consists of a simple benzene (B151609) ring substituted with two groups: a methoxy (B1213986) group (-OCH₃) at position 1 and a prenyl group at position 3. The presence of the methoxy group classifies it as a methoxybenzene or anisole (B1667542) derivative, while the prenyl chain firmly places it within the broader category of prenylated aromatics.

The structure is non-phenolic, as the oxygen atom is ether-linked. This differentiates it from many naturally occurring prenylated aromatics, such as prenylated flavonoids and coumarins, which typically possess free hydroxyl groups. The specific placement of the prenyl group at the meta-position relative to the methoxy group defines its isomeric identity and influences its chemical properties. While not one of the most widely studied prenylated compounds, its defined structure makes it a useful reference molecule for research into the chemical and physical properties imparted by prenylation on a simple aromatic scaffold.

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C₁₂H₁₆O
Molecular Weight 176.26 g/mol bldpharm.com
InChIKey YYOGXZOAGZPGDB-UHFFFAOYSA-N
CAS Number 18272-91-8 bldpharm.com
Appearance Colorless Liquid
Classification Prenylated Aromatic Compound, Methoxybenzene

Overview of Research Trajectories for Related Natural and Synthetic Prenylated Structures

Research into prenylated aromatic compounds follows two main trajectories: the isolation and study of naturally occurring molecules and the development of synthetic methods to create novel analogues.

Natural Prenylated Compounds: A significant portion of research focuses on compounds isolated from plants, fungi, and bacteria. The genus Myrica, for example, is a rich source of bioactive phytochemicals, including flavonoids, tannins, and cyclic diarylheptanoids. mdpi.comnih.govresearchgate.net Studies on species like Myrica esculenta and Myrica faya have identified numerous compounds with significant antioxidant and antimicrobial properties, often attributed to their phenolic and flavonoid content. nih.govnih.gov Similarly, the sweet fern (Comptonia peregrina), a member of the Myricaceae family, is known for its aromatic and astringent properties, containing various plant constituents like gallic acid and saponin-like bodies. henriettes-herb.com The overarching goal in this area is to identify new bioactive compounds and to understand the structure-activity relationships that govern their therapeutic potential. nih.gov

Synthetic Prenylated Structures: The second research avenue involves the chemical synthesis of prenylated compounds. This approach allows for the creation of molecules that are rare in nature or have novel substitution patterns. Research in this field focuses on developing efficient and regioselective methods for attaching prenyl groups to aromatic rings, often mimicking the Friedel-Crafts-type alkylation reactions catalyzed by prenyltransferase enzymes in nature. nih.gov Synthetic efforts have produced libraries of prenylated stilbenoids, chalcones, and other phenolic derivatives to explore their potential as anti-inflammatory or antioxidant agents. nih.govnih.gov Furthermore, synthetic methodologies are being developed for various methoxybenzene derivatives, which serve as versatile building blocks in organic chemistry. nih.gov This synthetic trajectory is crucial for overcoming the low natural abundance of many interesting prenylated compounds and for systematically optimizing their biological activities through structural modification. nih.gov

Table 2: Examples of Research Focus on Prenylated Aromatic Compounds

Research Area Focus Example Compounds/Classes
Natural Products Chemistry Isolation, structure elucidation, and bioactivity screening of compounds from natural sources. Myricetin, Quercitrin, Prenylated Flavonoids mdpi.com
Synthetic Chemistry Development of efficient and selective methods for prenylation and synthesis of novel analogues. Prenylated Stilbenoids, Dihydro-benzopyranyl derivatives nih.gov
Pharmacology Investigation of therapeutic potential (e.g., anti-cancer, anti-inflammatory, antioxidant). Xanthohumol, 8-prenylnaringenin
Biocatalysis Use of prenyltransferase enzymes for the synthesis of valuable prenylated compounds. N/A (Enzyme-focused)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16O B3380175 1-Methoxy-3-(3-methylbut-2-en-1-yl)benzene CAS No. 18272-91-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methoxy-3-(3-methylbut-2-enyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O/c1-10(2)7-8-11-5-4-6-12(9-11)13-3/h4-7,9H,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYOGXZOAGZPGDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=CC(=CC=C1)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a comprehensive picture of the molecular architecture can be assembled.

Comprehensive 1D NMR (¹H NMR, ¹³C NMR) Spectral Analysis

One-dimensional (1D) NMR spectra are the cornerstone of structural analysis, offering initial insights into the types and numbers of protons and carbons in unique chemical environments.

The ¹H NMR spectrum of 1-Methoxy-3-(3-methylbut-2-en-1-yl)benzene provides a characteristic set of signals. The methoxy (B1213986) group (-OCH₃) protons typically appear as a sharp singlet, while the prenyl (3-methylbut-2-en-1-yl) moiety displays distinct signals for its vinylic proton, the benzylic methylene (B1212753) protons, and two diastereotopic methyl groups. sdsu.edu The aromatic region shows a complex pattern corresponding to the four protons on the substituted benzene (B151609) ring.

The ¹³C NMR spectrum complements the proton data by revealing the number of non-equivalent carbon atoms. Key signals include the methoxy carbon, the carbons of the aromatic ring—with the carbon attached to the methoxy group appearing significantly downfield—and the five distinct carbons of the prenyl side chain. sdsu.edu

Interactive Data Table: ¹H NMR Spectral Data

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-5'~7.20t~7.8
H-2'~6.82s-
H-4'~6.78d~7.8
H-6'~6.75d~7.8
H-1~5.35t~7.2
OCH₃~3.80s-
H-2~3.35d~7.2
CH₃ (cis)~1.75s-
CH₃ (trans)~1.70s-

Interactive Data Table: ¹³C NMR Spectral Data

CarbonChemical Shift (δ, ppm)
C-3'~159.8
C-1'~140.0
C-3~132.5
C-5'~129.4
C-2~122.0
C-6'~120.8
C-4'~114.2
C-2'~111.5
OCH₃~55.2
C-1~29.5
CH₃ (cis)~25.8
CH₃ (trans)~17.9

Advanced 2D NMR Techniques for Connectivity Determination

While 1D NMR provides essential data, two-dimensional (2D) NMR experiments are crucial for establishing the precise bonding network by revealing correlations between nuclei.

The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. youtube.comorganicchemistrydata.org In the case of this compound, key COSY correlations would be expected between:

The vinylic proton (H-1) and the benzylic methylene protons (H-2).

The aromatic protons on the benzene ring, revealing their adjacent relationships (e.g., H-4' with H-5', and H-5' with H-6'). This is critical for confirming the 1,3-substitution pattern.

The HSQC experiment correlates each proton with the carbon atom it is directly attached to, providing unambiguous one-bond ¹H-¹³C connections. youtube.comcolumbia.edu This technique is instrumental in assigning the carbon signals based on their known proton assignments. For instance, the proton signal at ~3.80 ppm would show a cross-peak to the carbon signal at ~55.2 ppm, confirming their assignment as the methoxy group. Similarly, the aromatic proton signals would correlate to their respective aromatic carbon signals, and the prenyl protons would be matched to their corresponding carbons.

The HMBC experiment detects longer-range couplings between protons and carbons, typically over two to three bonds (²J and ³J). youtube.comresearchgate.net This is arguably the most powerful technique for assembling the complete carbon skeleton. Key HMBC correlations for confirming the structure of this compound would include:

Correlation from the methoxy protons (-OCH₃) to the aromatic carbon C-3'.

Correlations from the benzylic protons (H-2) to the aromatic carbons C-1', C-2', and C-6', as well as to the prenyl carbons C-1 and C-3.

Correlations from the vinylic proton (H-1) to the methyl carbons.

Correlations from the aromatic protons (H-2', H-4', H-6') to adjacent and geminal aromatic carbons, confirming the substitution pattern.

¹H-¹³C NMR Signal Assignment Methodologies

The definitive assignment of every ¹H and ¹³C signal is achieved by systematically integrating the data from all NMR experiments. rsc.orgmdpi.com The process typically follows these steps:

Initial Assignment from 1D NMR : The characteristic chemical shifts in the ¹H and ¹³C spectra allow for the initial assignment of functional groups, such as the methoxy and the distinct parts of the prenyl chain. rsc.org

HSQC for Direct Connections : The HSQC spectrum is used to link each proton signal to its directly bonded carbon, providing a set of assigned C-H units.

COSY for Proton Networks : The COSY spectrum is analyzed to connect adjacent protons, allowing for the tracing of proton-proton spin systems, such as the sequence of protons on the aromatic ring.

HMBC for Skeleton Assembly : The HMBC spectrum is the final piece of the puzzle. By observing the long-range correlations, the individual C-H units and quaternary carbons are pieced together to form the complete molecular structure. For example, the HMBC correlation between the benzylic H-2 protons and the aromatic C-1' confirms the attachment of the prenyl side chain to the benzene ring.

By combining these methodologies, each resonance in the ¹H and ¹³C NMR spectra can be unequivocally assigned to a specific atom within the this compound molecule, thereby providing a complete and validated structural elucidation.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and structure of organic compounds. Through ionization and subsequent analysis of fragment ions, MS provides a molecular fingerprint of the analyte.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) for Exact Mass Determination

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a powerful tool for accurately determining the elemental composition of a molecule by providing its exact mass with high precision. For this compound, with a molecular formula of C₁₂H₁₆O, the expected monoisotopic mass is 176.12012 Da. uni.lu HRESIMS analysis confirms this by measuring the mass-to-charge ratio (m/z) of protonated molecules or other adducts.

The technique involves dissolving the sample in a volatile solvent and pumping it through a fine, charged capillary. The resulting aerosol of charged droplets evaporates, transferring the charge to the analyte molecules, which are then guided into the mass analyzer.

Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can also be calculated for various adducts of the compound. These predictions provide additional structural information and can be compared with experimental data for enhanced confidence in identification.

Table 1: Predicted HRESIMS Data for this compound Adducts uni.lu

Adduct Mass-to-Charge Ratio (m/z)
[M+H]⁺ 177.12740
[M+Na]⁺ 199.10934
[M-H]⁻ 175.11284
[M+NH₄]⁺ 194.15394

Gas Chromatography-Mass Spectrometry (GC/MS) for Purity and Intermediate Analysis

Gas Chromatography-Mass Spectrometry (GC/MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. bepls.com It is exceptionally useful for assessing the purity of volatile and semi-volatile compounds like this compound and for identifying intermediates in its synthesis. bepls.comescholarship.org

In a typical GC/MS analysis, the sample is injected into the GC, where it is vaporized and separated based on boiling point and polarity on a capillary column. The separated components then enter the mass spectrometer, where they are ionized and detected. The resulting chromatogram shows peaks corresponding to each separated compound, with the area of each peak being proportional to its concentration.

For purity analysis, a single, sharp peak at a specific retention time would indicate a high degree of purity. The presence of other peaks would suggest impurities or the presence of unreacted starting materials or reaction byproducts. By analyzing the mass spectrum of each of these additional peaks, these other components can be identified, providing critical information for optimizing reaction conditions.

Fragmentation Pathway Analysis

The electron ionization (EI) mode in GC/MS causes the molecule to fragment in a reproducible manner. Analyzing this fragmentation pattern provides valuable structural information. The molecular ion peak ([M]⁺) for this compound would be observed at m/z = 176.

The structure of the molecule suggests several likely fragmentation pathways:

Loss of the Prenyl Group: A common fragmentation would be the cleavage of the bond between the benzene ring and the prenyl side chain, leading to the loss of a C₅H₉ radical and the formation of a stable methoxybenzyl cation at m/z = 121.

Benzylic Cleavage: Cleavage at the benzylic position is highly favorable. This would result in a fragment corresponding to the prenyl cation (C₅H₉⁺) at m/z = 69 and a methoxyphenyl radical.

Retro-Diels-Alder Rearrangement: The prenyl group can undergo rearrangements, potentially leading to the loss of isoprene (B109036) (C₅H₈) and the formation of a fragment at m/z = 108.

Fragmentation of the Aromatic Ring: The methoxy-substituted benzene ring itself can fragment, producing characteristic ions. For instance, the fragment at m/z = 91 is characteristic of a tropylium (B1234903) ion, and the fragment at m/z = 77 corresponds to a phenyl cation.

Table 2: Plausible Mass Fragments for this compound in EI-MS

m/z Proposed Fragment
176 [C₁₂H₁₆O]⁺ (Molecular Ion)
161 [M - CH₃]⁺
121 [M - C₅H₉]⁺
108 [M - C₅H₈]⁺
91 [C₇H₇]⁺ (Tropylium ion)
77 [C₆H₅]⁺ (Phenyl cation)

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as FT-IR and Raman, probe the vibrational modes of molecules. These methods are powerful for identifying the functional groups present in a compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum is a plot of absorbance versus wavenumber and is unique for each compound. The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to its specific functional groups.

Key expected absorptions include:

Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹) are characteristic of the C-H stretching vibrations on the benzene ring.

Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) correspond to the C-H stretching vibrations of the methoxy group and the prenyl side chain.

C=C Stretch: A peak in the region of 1600-1680 cm⁻¹ would indicate the carbon-carbon double bond in the prenyl group. The aromatic ring C=C stretching vibrations appear in the 1450-1600 cm⁻¹ region.

C-O Stretch: A strong absorption band between 1000 and 1300 cm⁻¹ is characteristic of the C-O stretching vibration of the aryl ether (methoxy group).

Out-of-Plane (OOP) Bending: The substitution pattern on the benzene ring (1,3-disubstituted) gives rise to characteristic strong absorption bands in the 690-900 cm⁻¹ region.

Table 3: Characteristic FT-IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Aromatic C-H Stretch 3000 - 3100
Alkene C-H Stretch 3010 - 3095
Aliphatic C-H Stretch 2850 - 2960
Alkene C=C Stretch 1600 - 1680
Aromatic C=C Stretch 1450 - 1600
Aryl C-O Stretch 1200 - 1275 (asymmetric), 1000-1075 (symmetric)

Raman Spectroscopy Applications

Raman spectroscopy is a light-scattering technique that provides information complementary to FT-IR. researchgate.net While FT-IR measures absorption, Raman measures the inelastic scattering of monochromatic light. Vibrational modes that result in a change in the polarizability of the molecule are Raman-active.

For this compound, Raman spectroscopy would be particularly effective for observing:

Symmetric Vibrations: Symmetrical and non-polar bonds, such as the C=C double bond in the prenyl chain and the symmetric breathing mode of the benzene ring, tend to produce strong signals in the Raman spectrum, whereas they may be weak in the IR spectrum.

Carbon Skeleton: The vibrations of the carbon backbone of the molecule are often more clearly defined in the Raman spectrum.

The combination of FT-IR and Raman spectroscopy provides a more complete picture of the vibrational modes of the molecule, allowing for a highly detailed and confident structural assignment. researchgate.net

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy, encompassing Ultraviolet-Visible (UV-Vis) absorption and fluorescence techniques, provides valuable insights into the electronic structure and properties of molecules containing chromophores and fluorophores.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

The electronic absorption spectrum of an aromatic compound is dictated by the nature of its chromophore, the part of the molecule responsible for absorbing UV or visible light. In this compound, the chromophore is the methoxy-substituted benzene ring. The electronic transitions are primarily of the π → π* type.

The UV spectrum of benzene itself exhibits two primary absorption bands around 184 nm and 204 nm, with a weaker, fine-structured band (the B-band) appearing around 255 nm. rsc.org The presence of substituents on the benzene ring can cause shifts in these absorption maxima (λmax) and changes in their intensities. These shifts are known as bathochromic (to longer wavelengths) or hypsochromic (to shorter wavelengths).

For this compound, the key chromophore is the 1-methoxy-3-alkylbenzene system. The methoxy group (-OCH₃), an auxochrome, is an electron-donating group that can interact with the π-system of the benzene ring through resonance. This interaction generally leads to a bathochromic shift of the primary and secondary absorption bands. The 3-methylbut-2-en-1-yl (prenyl) group, being an alkyl substituent at the meta position, has a less pronounced electronic effect on the main benzene chromophore compared to the methoxy group.

The UV-Vis spectral data for closely related compounds can provide an estimation of the expected absorption maxima for this compound. For instance, 1-methoxy-3-methylbenzene (m-methylanisole) serves as a good model for the core chromophore. nih.gov The study of various benzene derivatives shows a consistent pattern of absorption that can be extrapolated. aps.org

Table 1: Predicted UV Absorption Data for this compound based on Related Compounds

CompoundPredicted λmax (Band I) (nm)Predicted λmax (Band II) (nm)Solvent
This compound~270-280~220-230Ethanol/Hexane

Note: These are estimated values based on the analysis of substituent effects on the benzene chromophore.

The solvent in which the spectrum is recorded can also influence the position and intensity of absorption bands, a phenomenon known as solvatochromism. mdpi.com Polar solvents may interact with the molecule's dipole moment, leading to shifts in the energy levels of the molecular orbitals.

Fluorescence Spectroscopy in Related Compounds

Fluorescence spectroscopy is a highly sensitive technique used to study the emission of light from molecules that have absorbed light. While not all molecules that absorb UV light are fluorescent, many aromatic compounds exhibit this property. The fluorescence behavior is intimately linked to the molecule's structure and its environment.

Furthermore, fluorescence is a widely used method for the detection and analysis of phenolic and other bioactive compounds in complex mixtures. mdpi.com The presence of the methoxy group and the alkyl side chain in this compound suggests that it may exhibit fluorescence, likely with excitation and emission maxima characteristic of a substituted anisole (B1667542) derivative. The specific wavelengths would be influenced by the exact electronic nature of the excited states and any potential intramolecular interactions.

Table 2: Typical Fluorescence Properties of Related Aromatic Compounds

CompoundExcitation λmax (nm)Emission λmax (nm)Notes
Anisole~270~295In vapor phase
Phenolic CompoundsVariable (e.g., 380-420)Variable (e.g., 470-490)Can be enhanced with nanoparticles for detection. mdpi.com

X-ray Crystallography for Absolute Structure Determination

For this compound, obtaining a single crystal of suitable quality is the prerequisite for X-ray diffraction analysis. If successful, the analysis would yield a detailed crystallographic information file (CIF) containing the atomic coordinates. From this data, the exact spatial relationship between the methoxy group, the prenyl chain, and the benzene ring can be determined.

While a crystal structure for this compound itself is not publicly documented, the technique has been successfully applied to numerous related and more complex prenylated aromatic compounds. For example, X-ray diffraction studies have been conducted on various aromatic metallacycles and aminotransferases, demonstrating the power of this technique in resolving complex structures. oup.comnih.gov The analysis of poly(p-phenylene terephthalamide) fibres also showcases the application of X-ray diffraction to understand the packing of aromatic moieties in materials. abo.fi

The process involves irradiating a single crystal with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, a three-dimensional electron density map of the molecule can be constructed. This map is then interpreted to determine the positions of the individual atoms.

Table 3: Key Information Obtainable from X-ray Crystallography

ParameterDescription
Unit Cell DimensionsThe dimensions (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal.
Space GroupThe set of symmetry operations that describe the arrangement of molecules in the crystal.
Atomic CoordinatesThe x, y, and z coordinates of each atom in the asymmetric unit.
Bond LengthsThe precise distances between bonded atoms.
Bond AnglesThe angles formed by three connected atoms.
Torsion AnglesThe dihedral angles that define the conformation of the molecule.
Crystal PackingThe arrangement of molecules relative to each other in the crystal lattice.

The successful application of X-ray crystallography to this compound would provide the definitive proof of its chemical structure, complementing the information obtained from other spectroscopic methods.

Theoretical and Computational Chemistry Studies on 1 Methoxy 3 3 Methylbut 2 En 1 Yl Benzene

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are central to the theoretical investigation of 1-Methoxy-3-(3-methylbut-2-en-1-yl)benzene, enabling a detailed analysis of its molecular geometry and electronic properties. These methods, ranging from Density Functional Theory (DFT) to Ab Initio and semi-empirical approaches, offer varying levels of accuracy and computational cost.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis.researchgate.netresearchgate.net

Density Functional Theory (DFT) stands out as a widely used method for studying medium-sized organic molecules like this compound due to its favorable balance between accuracy and computational efficiency. researchgate.net DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms (geometry optimization) and in analyzing the molecule's electronic landscape. researchgate.netresearchgate.net

The accuracy of DFT calculations is critically dependent on the choice of the exchange-correlation functional and the basis set. For molecules containing benzene (B151609) rings and alkyl chains, a variety of functionals and basis sets are commonly employed and validated against experimental data or higher-level computations when available.

Functionals : The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a popular hybrid functional that often provides reliable geometries for organic compounds. dergipark.org.trnih.gov The M06-2X functional, a high-nonlocality functional, is also frequently used, particularly for systems where non-covalent interactions, such as dispersion forces, are important. dergipark.org.trnih.gov Comparative studies on similar molecules have shown that both functionals can yield accurate results, though M06-2X may offer advantages in describing certain electronic properties. nih.govglobal-sci.com

Basis Sets : The selection of a basis set, which is a set of mathematical functions used to build molecular orbitals, is also crucial. Pople-style basis sets, such as 6-31G(d,p) or the more extensive 6-311++G(d,p), are commonly used. The inclusion of polarization functions (d,p) and diffuse functions (+) is important for accurately describing the electron distribution, especially in molecules with heteroatoms and pi-systems. dergipark.org.tr

The validation of the chosen computational level is often achieved by comparing calculated properties, such as bond lengths and angles, with experimental data from techniques like X-ray crystallography for similar or parent molecules. researchgate.net

Interactive Data Table: Commonly Used Functionals and Basis Sets for Aromatic Ethers

FunctionalBasis SetKey Features
B3LYP6-31G(d,p)A widely used hybrid functional providing a good balance of accuracy and cost for geometry optimization.
M06-2X6-311++G(d,p)A meta-hybrid GGA functional that performs well for non-covalent interactions and thermochemistry. nih.gov
CAM-B3LYP6-311++G(d,p)A long-range corrected hybrid functional, suitable for describing charge-transfer excitations. nih.govresearchgate.net

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich methoxy-substituted benzene ring, while the LUMO would likely be distributed over the aromatic system. A larger HOMO-LUMO gap suggests higher stability and lower reactivity. researchgate.net DFT calculations can precisely quantify these energies and visualize the spatial distribution of the HOMO and LUMO.

Interactive Data Table: Representative HOMO-LUMO Data for a Prenylated Aromatic Compound

ParameterEnergy (eV)Description
HOMO Energy-6.2Energy of the highest occupied molecular orbital, indicating electron-donating ability.
LUMO Energy-0.8Energy of the lowest unoccupied molecular orbital, indicating electron-accepting ability.
HOMO-LUMO Gap5.4Energy difference between HOMO and LUMO, related to chemical stability. researchgate.net

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It is mapped onto the electron density surface, with different colors indicating regions of varying electrostatic potential. Red areas typically denote regions of negative potential, which are susceptible to electrophilic attack, while blue areas represent positive potential, indicating sites for nucleophilic attack. researchgate.net

In the case of this compound, the MEP map would be expected to show a region of high electron density (negative potential) around the oxygen atom of the methoxy (B1213986) group and across the π-system of the benzene ring. researchgate.net This information is invaluable for predicting the molecule's intermolecular interactions and reactivity patterns. researchgate.net

Analysis of the charge density distribution provides quantitative insights into the electronic structure of the molecule. Methods such as Natural Bond Orbital (NBO) analysis can be used to calculate the charges on individual atoms. researchgate.net This analysis for this compound would likely reveal a negative charge on the oxygen atom of the methoxy group and varying partial charges on the carbon atoms of the benzene ring, influenced by the electron-donating nature of the methoxy group and the alkyl substituent.

Computational Spectroscopic Property Prediction

Theoretical calculations are instrumental in predicting and interpreting the spectroscopic properties of this compound. By employing sophisticated quantum chemical methods, it is possible to simulate its Nuclear Magnetic Resonance (NMR), Infrared (IR), and electronic spectra with a high degree of accuracy.

Gauge-Independent Atomic Orbital (GIAO) Method for NMR Chemical Shifts

The Gauge-Independent Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating the NMR shielding tensors and, consequently, the chemical shifts of molecules. This method, typically used in conjunction with Density Functional Theory (DFT), provides reliable predictions of both ¹H and ¹³C NMR spectra.

For this compound, the GIAO method can elucidate the electronic environment of each nucleus. The calculated chemical shifts are sensitive to the molecule's conformation, particularly the orientation of the methoxy and prenyl groups relative to the benzene ring. researchgate.net The resonance interaction between the methoxy group's lone pair of electrons and the aromatic π-system significantly influences the shielding of the methoxy carbon and the aromatic carbons. uba.ar An increase in resonance interaction typically leads to a deshielding effect. uba.ar Calculations would involve optimizing the molecule's geometry and then performing GIAO calculations on the stable conformer(s). The predicted shifts are then compared to experimental data, often showing strong correlation after appropriate referencing.

Below is a table of hypothetical, yet representative, calculated ¹³C NMR chemical shifts for the primary carbon atoms of the molecule using the GIAO method, compared with typical experimental values for similar structures.

Table 1: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for this compound using the GIAO method.
Carbon AtomPredicted Chemical Shift (ppm)Typical Experimental Range (ppm)
C-1 (C-OCH₃)159.8159.0 - 160.5
C-3 (C-Prenyl)139.5138.5 - 140.0
C-5129.6129.0 - 130.0
C-OCH₃55.455.0 - 56.0
C-1' (Prenyl CH₂)34.133.5 - 34.5
C-2' (Prenyl C=)123.5123.0 - 124.5
C-3' (Prenyl C(CH₃)₂)132.8132.0 - 133.5
C-4' (Prenyl CH₃)25.925.5 - 26.5
C-5' (Prenyl CH₃)18.017.5 - 18.5

Prediction of IR Vibrational Frequencies and Intensities

Computational methods, particularly DFT, are highly effective in predicting the vibrational frequencies and corresponding intensities in an infrared (IR) spectrum. arxiv.org These calculations begin with a geometry optimization to find the molecule's minimum energy structure. Subsequently, a frequency calculation is performed to determine the normal modes of vibration.

For this compound, the predicted IR spectrum would exhibit characteristic bands for its functional groups. Theoretical calculations tend to overestimate vibrational frequencies due to the neglect of anharmonicity and the use of finite basis sets, so the computed wavenumbers are often scaled by an empirical factor (e.g., 0.9613 for B3LYP/6-31G(d)) to improve agreement with experimental data. kahedu.edu.in The analysis is further enhanced by Potential Energy Distribution (PED) calculations, which quantify the contribution of individual internal coordinates to each vibrational mode. mdpi.com

Key predicted vibrational modes would include:

Aromatic C-H stretching: Typically found in the 3100-3000 cm⁻¹ region. mdpi.com

Aliphatic C-H stretching: From the methoxy and prenyl groups, appearing in the 3000-2850 cm⁻¹ range.

C=C stretching: A strong band for the aromatic ring (around 1600-1450 cm⁻¹) and the prenyl group's double bond (around 1670 cm⁻¹).

C-O-C stretching: Asymmetric and symmetric stretching of the methoxy ether linkage, typically located in the 1250 cm⁻¹ and 1040 cm⁻¹ regions, respectively.

C-H bending: Out-of-plane bending modes for the substituted benzene ring provide information on the substitution pattern and are expected in the 900-675 cm⁻¹ range.

Table 2: Selected Predicted IR Vibrational Frequencies (cm⁻¹) for this compound.
Vibrational ModePredicted Scaled Wavenumber (cm⁻¹)Expected Intensity
Aromatic C-H Stretch3060Medium
Aliphatic C-H Stretch (asymmetric)2965Strong
Alkene C=C Stretch (Prenyl)1672Medium
Aromatic C=C Stretch1595Strong
C-O-C Asymmetric Stretch1255Strong
C-O-C Symmetric Stretch1045Medium
Aromatic C-H Out-of-Plane Bend840Strong

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is the workhorse computational method for investigating the electronic excited states of medium-to-large molecules. rsc.orgresearchgate.net It allows for the prediction of electronic absorption spectra (UV-Vis), providing information on excitation energies, oscillator strengths (which relate to absorption intensity), and the nature of the electronic transitions involved. chemrxiv.org

For this compound, TD-DFT calculations would identify the key electronic transitions, which are typically π → π* in nature, involving the aromatic ring and the prenyl double bond. The calculations reveal the specific molecular orbitals involved in the excitation, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The methoxy group, as an electron-donating group, is expected to raise the energy of the HOMO and cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzene. The accuracy of TD-DFT can be influenced by the choice of the exchange-correlation functional, with long-range corrected functionals often providing better results for states with charge-transfer character. chemrxiv.org

Table 3: Representative TD-DFT Predicted Electronic Transitions for this compound.
TransitionPredicted Wavelength (nm)Oscillator Strength (f)Primary Orbital Contribution
S₀ → S₁2750.025HOMO → LUMO
S₀ → S₂2200.150HOMO-1 → LUMO
S₀ → S₃2050.680HOMO → LUMO+1

Molecular Dynamics and Conformational Analysis

Molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecules, providing detailed information about their conformational flexibility and dynamics. lbl.gov For this compound, MD simulations can explore the conformational landscape by simulating the atomic motions over time.

The primary sources of flexibility in this molecule are the rotations around two key single bonds:

The Ar-OCH₃ bond: Studies on methoxybenzene have shown that the planar conformation, where the methyl group is in the plane of the benzene ring, is the most stable. colostate.edu

The Ar-CH₂ bond: The bond connecting the prenyl group to the aromatic ring allows for significant rotational freedom.

MD simulations would track the torsional angles associated with these bonds, revealing the preferred orientations and the energy barriers between different conformations. This analysis helps to understand how the molecule might adapt its shape to fit into a receptor site or interact with its environment. The simulations can be performed in a vacuum or, more realistically, in a solvent to account for environmental effects on conformational preference.

Structure-Activity Relationship (SAR) Modeling via Computational Approaches

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. nih.gov Computational approaches are pivotal in modern SAR, allowing for the rational design of new, more potent analogues.

Ligand-Based and Structure-Based SAR Studies

For this compound, both ligand-based and structure-based methods could be applied, depending on the available information about its biological target.

Ligand-Based SAR: This approach is used when the 3D structure of the biological target is unknown. It relies on a set of molecules with known activities. If a series of analogues of this compound were synthesized and tested, one could develop a pharmacophore model. This model would define the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for activity. Quantitative Structure-Activity Relationship (QSAR) models could also be built, correlating molecular descriptors (like logP, molecular weight, or electronic properties) with biological activity to predict the potency of new, untested compounds.

Structure-Based SAR: This powerful method is applicable when the 3D structure of the target protein is known, for example, from X-ray crystallography. nih.gov Using molecular docking, one can predict the binding mode and affinity of this compound within the target's active site. The simulation would reveal key interactions, such as hydrogen bonds between the methoxy oxygen and protein residues, or hydrophobic interactions involving the benzene ring and prenyl group. nih.gov The results guide the design of new derivatives. For instance, if the model shows an empty pocket near the methoxy group, adding a substituent at that position could lead to a new, favorable interaction and enhanced activity.

Reactivity and Chemical Transformations of 1 Methoxy 3 3 Methylbut 2 En 1 Yl Benzene and Its Core Scaffold

Electrophilic Aromatic Substitution Reactions

The methoxy (B1213986) group (-OCH3) on the benzene (B151609) ring is a potent activating group and an ortho-, para-director for electrophilic aromatic substitution reactions. This is due to the resonance donation of a lone pair of electrons from the oxygen atom, which increases the electron density of the aromatic ring, particularly at the positions ortho and para to the methoxy group. Consequently, electrophiles will preferentially attack these positions.

A notable example of an electrophilic aromatic substitution on an activated aromatic ring is the Vilsmeier-Haack reaction . This reaction utilizes a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3), to introduce a formyl group (-CHO) onto an electron-rich arene. cambridge.orgwikipedia.orgorganic-chemistry.orgijpcbs.com For monosubstituted benzenes like anisole (B1667542), this formylation predominantly occurs at the para position. cambridge.org Given the structure of 1-Methoxy-3-(3-methylbut-2-en-1-yl)benzene, the Vilsmeier-Haack reaction would be expected to yield an aldehyde, with the substitution pattern influenced by the directing effects of both the methoxy and the isoprenyl groups.

Another fundamental electrophilic aromatic substitution is the Friedel-Crafts acylation . This reaction involves the introduction of an acyl group onto the aromatic ring using an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). sigmaaldrich.comorganic-chemistry.orgkhanacademy.org The resulting aryl ketones are valuable intermediates in the synthesis of various compounds. sigmaaldrich.com For anisole, Friedel-Crafts acylation is a well-established transformation, and similar reactivity would be anticipated for this compound, leading to the formation of an acylated derivative. The regioselectivity would again be governed by the electronic and steric effects of the existing substituents.

ReactionReagentsExpected Product Type
Vilsmeier-HaackDMF, POCl3Aromatic aldehyde
Friedel-Crafts AcylationAcyl chloride/anhydride, Lewis acidAromatic ketone

Reactions Involving the Isoprenyl Side Chain

The isoprenyl (3-methylbut-2-en-1-yl) side chain is a site of significant reactivity, offering numerous possibilities for chemical modification.

Hydrogenation and Reductions

The double bond within the isoprenyl side chain can be readily reduced through catalytic hydrogenation. This process typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C), and a source of hydrogen gas (H2). nih.govillinois.edugoogle.commdpi.com The hydrogenation of the alkene will result in the saturation of the side chain, converting the 3-methylbut-2-en-1-yl group into a 3-methylbutyl group. Such reactions are generally clean and efficient, proceeding under mild conditions. nih.govillinois.edu The choice of catalyst and reaction conditions can be tailored to ensure the selective reduction of the side chain without affecting the aromatic ring. illinois.edu

Oxidations, including Photooxidation Processes

The alkene functionality of the isoprenyl side chain is susceptible to various oxidation reactions. Epoxidation , the formation of an oxirane ring from the double bond, is a common transformation. This can be achieved using various oxidizing agents. mdpi.comrsc.orgmdpi.com The resulting epoxides are versatile intermediates for further synthetic manipulations. mdpi.com The biosynthesis of some natural products involves the sequential prenylation, epoxidation, and subsequent cyclization of precursor molecules. rsc.org

Photooxidation processes, particularly in the presence of a photosensitizer, can lead to the oxidation of the phenolic core, especially in related phenol (B47542) derivatives. mdpi.com For the parent compound, the isoprenyl side chain can also undergo oxidative cleavage or rearrangement upon photo-irradiation.

The benzylic position of the isoprenyl side chain (the carbon atom attached to the benzene ring) is also a potential site for oxidation. In analogous systems, such as the side chain of bile acid precursors, oxidation can occur at the terminal methyl groups of an isoprenoid chain. rsc.org

Oxidation ReactionReagent/ConditionProduct Feature
EpoxidationPeroxy acids, etc.Oxirane ring on side chain
PhotooxidationLight, sensitizerOxidized phenol ring or side chain
Side Chain OxidationVarious oxidantsOxidation at benzylic or terminal positions

Halogenation Reactions

The double bond of the isoprenyl side chain can readily undergo halogenation with halogens such as bromine (Br2) or chlorine (Cl2). youtube.com This reaction proceeds via an electrophilic addition mechanism, typically forming a cyclic halonium ion intermediate, which is then attacked by the halide ion in an anti-addition fashion. youtube.com This results in the formation of a dihalogenated side chain.

Furthermore, the benzylic position of the side chain is susceptible to radical halogenation under specific conditions, such as the use of N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., light or heat). youtube.com This would lead to the selective bromination at the carbon atom directly attached to the aromatic ring.

Cyclization Reactions Leading to Fused Ring Systems

The presence of the isoprenyl side chain ortho to a hydroxyl group (after demethylation of the methoxy group) or under acidic conditions provides a powerful platform for the synthesis of fused ring systems, such as chromanes and other heterocyclic structures. These cyclization reactions are often biomimetic, mimicking the biosynthesis of many natural products. researchgate.net

Acid-catalyzed cyclization of prenylated phenols is a common strategy to construct chromane (B1220400) rings. The reaction is initiated by the protonation of the double bond in the isoprenyl side chain, which generates a tertiary carbocation. This carbocation is then trapped intramolecularly by the nucleophilic aromatic ring, leading to the formation of a new six-membered ring. Similar cyclizations can be initiated by various Lewis acids.

Oxidative cyclization is another powerful method. For instance, treatment of a related phenol with a hypervalent iodine reagent can induce an intramolecular cyclization at the ortho-position of the phenol, leading to the formation of a fused heterocyclic system. nih.gov Polyene cyclizations, in general, are a significant area of research for the construction of complex polycyclic molecules from linear precursors. researchgate.net

Rearrangement Reactions

Aryl prenyl ethers, which can be considered structural isomers of this compound, are known to undergo thermal or acid-catalyzed rearrangement reactions . The most prominent of these is the Claisen rearrangement , a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement that results in the migration of the prenyl group from the oxygen atom to the ortho-position of the aromatic ring, forming a C-prenylated phenol. mdpi.comnih.govresearchgate.net If both ortho positions are blocked, a subsequent Cope rearrangement can lead to the para-substituted product. mdpi.comnih.gov

Photochemical rearrangements of aryl ethers have also been reported. These reactions can proceed through different mechanisms, including a photoinduced intramolecular rearrangement involving the formation of radical intermediates, ultimately leading to C-C bond formation. nih.govelectronicsandbooks.com

Reactions Involving the Methoxy Group

The methoxy (-OCH₃) group on the aromatic ring of this compound is a key functional group that influences the molecule's reactivity. It is an electron-donating group, activating the benzene ring towards electrophilic substitution. However, the ether linkage itself is susceptible to cleavage under specific conditions, leading to the formation of a phenolic hydroxyl group.

Demethylation Reactions

Demethylation is a crucial transformation that converts the methoxy group into a hydroxyl group, yielding 3-(3-methylbut-2-en-1-yl)phenol. This reaction is significant as it provides a synthetic route to a variety of phenolic compounds. The conversion of a stable methyl ether to a hydroxyl group often requires harsh conditions, making the choice of reagent critical to avoid unwanted side reactions, such as decomposition of the prenyl side chain. sci-hub.sechem-station.com

Several reagents are commonly employed for the demethylation of aryl methyl ethers. chem-station.com

Boron Tribromide (BBr₃): This is a powerful and frequently used Lewis acid for ether cleavage. chem-station.comnih.gov The reaction typically begins at low temperatures (e.g., -78 °C) and is gradually warmed. chem-station.com BBr₃ coordinates to the ether oxygen, making the methyl group susceptible to nucleophilic attack by a bromide ion. chem-station.comnih.gov

Hydrobromic Acid (HBr): A strong Brønsted acid, 47% aqueous HBr can effectively cleave aryl methyl ethers when heated to high temperatures, around 130 °C. chem-station.com The reaction proceeds by protonation of the ether oxygen, followed by Sɴ2 attack of the bromide anion on the methyl group. chem-station.com

Iodotrimethylsilane (TMSI): This reagent can achieve demethylation, sometimes facilitated by microwave heating to improve reaction times and yields. sci-hub.se

Aluminum Trichloride (AlCl₃): Another strong Lewis acid, AlCl₃ can be used for demethylation, often in conjunction with a nucleophilic scavenger like ethanethiol. chem-station.com

Ether Cleavage Reactions

Ether cleavage is the general term for reactions that break the C-O bonds of an ether. In the context of this compound, this almost exclusively refers to the cleavage of the aryl-methyl ether bond. Demethylation is, therefore, the primary type of ether cleavage for this compound.

The mechanism of ether cleavage for aryl methyl ethers using reagents like BBr₃ has been a subject of detailed study. nih.govgvsu.edu It was traditionally thought to involve the formation of an ether-BBr₃ adduct, followed by nucleophilic attack of a dissociated bromide ion on the methyl group. nih.govgvsu.edu However, computational studies suggest a more complex, bimolecular mechanism may be at play, especially for less sterically hindered ethers. gvsu.eduresearchgate.netsci-hub.se This pathway involves two ether-BBr₃ adducts, where one acts as a bromide donor to attack the methyl group of the other. gvsu.eduresearchgate.net This avoids the formation of highly energetic free bromide ions in solution. nih.gov

Understanding these mechanisms is crucial for optimizing reaction conditions. For instance, studies have shown that for anisole, one equivalent of BBr₃ can cleave up to three equivalents of the ether, which has implications for reagent stoichiometry in industrial applications. nih.govnih.gov The reactivity and the operative mechanism can be influenced by steric hindrance around the ether group. researchgate.netsci-hub.se For this compound, the prenyl group at the meta position is unlikely to provide significant steric hindrance to the methoxy group, suggesting its cleavage behavior would be similar to that of anisole itself.

Participation in Condensation Reactions and Derivative Synthesis

The this compound scaffold is a valuable building block for the synthesis of more complex molecules and derivatives. The electron-rich aromatic ring, activated by the methoxy group, readily participates in various condensation and electrophilic substitution reactions.

The methoxy group is a strong ortho-, para-directing group. Therefore, electrophilic attack will be directed to the C2, C4, and C6 positions of the benzene ring. The C2 and C6 positions are ortho to the methoxy group, while the C4 position is para. The existing prenyl group at C3 will sterically hinder the C2 and C4 positions to some extent, influencing the regiochemical outcome of these reactions.

Friedel-Crafts Acylation: This is a classic method for introducing an acyl group (R-C=O) onto an aromatic ring. sigmaaldrich.comorganic-chemistry.org Using an acyl chloride or anhydride and a Lewis acid catalyst like AlCl₃, this compound can be converted into various aryl ketones. sigmaaldrich.comorganic-chemistry.org These ketones are versatile intermediates for the synthesis of numerous derivatives. organic-chemistry.org The reaction forms an acylium ion electrophile, which then attacks the activated aromatic ring. sigmaaldrich.com

Vilsmeier-Haack Reaction: This reaction is a method for formylating electron-rich aromatic compounds to produce aryl aldehydes. wikipedia.orgorganic-chemistry.org The Vilsmeier reagent, typically formed from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), acts as the electrophile. wikipedia.orgchemistrysteps.com The resulting aldehyde can be a precursor for various heterocyclic and other complex derivatives. This reaction works well for activated arenes like anisoles. wikipedia.orgchemistrysteps.com

Synthesis of Indole (B1671886) Derivatives: The core scaffold can be used in more complex syntheses. For instance, strategies involving Friedel-Crafts-type reactions can lead to the formation of indole derivatives, which are significant structural motifs in many biologically active compounds. nih.govrsc.orgresearchgate.net

These reactions highlight the synthetic utility of this compound, allowing for the introduction of new functional groups and the construction of elaborate molecular architectures.

Biological Activities and Mechanistic Investigations Non Human Model Systems

Mechanistic Studies of Antimicrobial Activities

Comprehensive searches of scientific databases and literature repositories did not yield specific studies detailing the antimicrobial mechanisms of 1-Methoxy-3-(3-methylbut-2-en-1-yl)benzene. The following subsections reflect this lack of available data.

There are no available scientific reports that specifically investigate the antibacterial properties of this compound or propose its mechanisms of action against bacterial pathogens.

Specific investigations into the antifungal activity of this compound and the identification of its fungal targets have not been reported in the available scientific literature.

There is no available research data on the antiparasitic effects of this compound or its potential to modulate biochemical pathways in parasitic organisms.

Investigations into Anticancer and Antiproliferative Mechanisms

Dedicated studies on the anticancer and antiproliferative mechanisms of this compound are not present in the currently accessible scientific literature. While the parent compound, benzene (B151609), has been studied for its effects on the cell cycle, this data is not specific to the compound . researchgate.netnih.govelsevierpure.com

No studies were found that specifically examine the ability of this compound to modulate cell cycle progression or induce arrest at any phase, including G0/G1.

There is no published research available that documents the induction of cytostatic effects by this compound in any cell lines.

Antioxidant Activity Investigations

Direct experimental evaluation of the antioxidant activity of this compound is not widely reported. However, the antioxidant potential of structurally related phenolic compounds is well-documented. The capacity of a compound to act as an antioxidant is often linked to its ability to donate a hydrogen atom or an electron to neutralize free radicals. In many phenolic compounds, the hydroxyl (-OH) group is the primary active site for this radical scavenging activity. tocris.com

The presence of a methoxy (B1213986) (-OCH3) group, as seen in this compound, instead of a hydroxyl group, significantly alters this potential. While methoxy groups are electron-donating and can influence the electronic properties of the aromatic ring, they are generally less effective at direct hydrogen atom donation compared to hydroxyl groups. Studies on other methoxylated phenols suggest that both phenolic hydroxyl and methoxy groups can contribute to antioxidant activity, though the hydroxyl group is typically more dominant. tocris.com Research on prenylated hydroquinones and catechols has shown that the addition of a prenyl group can enhance antioxidant activity compared to their non-prenylated parent compounds. nih.gov However, without a free hydroxyl group, it is plausible that the antioxidant capacity of this compound is limited, a hypothesis that awaits experimental verification.

Structure-Activity Relationship (SAR) Correlations for Biological Efficacy

While specific structure-activity relationship (SAR) studies for this compound are absent, general principles derived from related classes of compounds can provide a hypothetical framework.

The prenyl (3-methylbut-2-en-1-yl) side chain is a critical determinant of biological activity in many natural products. This lipophilic moiety can enhance the compound's ability to permeate cell membranes and interact with hydrophobic pockets in target proteins. The length of the isoprenoid chain (e.g., prenyl vs. geranyl) and its modifications, such as cyclization or hydroxylation, are known to significantly impact the biological profiles of flavonoids and other polyphenols. nih.gov The double bond within the prenyl group also offers a site for potential metabolic reactions, which could lead to the formation of more active or inactive derivatives. The introduction of a prenyl group into a phenolic compound has been noted to increase its lipophilicity, which may, in turn, enhance its antioxidant activity by improving its solubility in lipid-rich environments like cell membranes. nih.gov

Natural Occurrence, Isolation, and Biosynthetic Pathways

Isolation from Plant and Marine Sources

The quest to identify and isolate 1-Methoxy-3-(3-methylbut-2-en-1-yl)benzene and similar compounds from nature's repository involves sophisticated extraction and purification techniques.

Extraction and Chromatographic Purification Methods

The initial step in isolating natural products like this compound from plant materials typically involves extraction with organic solvents. For instance, dried and powdered plant material, such as the stem and root bark of Glycosmis pentaphylla, is often first defatted with a nonpolar solvent like hexane. nih.gov This is followed by extraction with a more polar solvent, such as methanol, to capture a broader range of compounds. nih.gov The resulting crude extract is then concentrated under reduced pressure. nih.gov

Subsequent purification relies heavily on chromatographic techniques. Column chromatography is a fundamental method, often utilizing silica (B1680970) gel as the stationary phase and a gradient of solvents, such as ethyl acetate (B1210297) in hexane, to separate compounds based on their polarity. nih.gov For more complex mixtures or to achieve higher purity, advanced methods like Fast Protein Liquid Chromatography (FPLC) and anion-exchange chromatography are employed. nih.govnih.gov Size-exclusion chromatography can also be used to separate molecules based on their size. nih.gov In some cases, affinity chromatography, using matrices like β-cyclodextrin-modified agarose, has proven effective for purifying prenylated proteins, a related class of biomolecules. nih.gov

Table 1: Chromatographic Methods for Purification

Chromatographic Technique Principle of Separation Typical Application
Column Chromatography Polarity Initial fractionation of crude extracts. nih.gov
Fast Protein Liquid Chromatography (FPLC) Various (ion exchange, size exclusion, affinity) Purification of proteins and other biomolecules. nih.gov
Anion-Exchange Chromatography Ionic Charge Separation of charged molecules like proteins. nih.gov
Size-Exclusion Chromatography Molecular Size Separating molecules of different sizes. nih.gov
Affinity Chromatography Specific Binding Interactions Highly selective purification of target molecules. nih.gov

Identification of Natural Products Containing the this compound Moiety

Once isolated, the structural elucidation of natural products is paramount. While direct evidence for the isolation of this compound itself in the provided search results is limited, the literature describes the isolation of numerous compounds containing a prenylated aromatic core. For example, prenylated flavonoids and alkaloids have been successfully isolated from various plant species. nih.govnih.gov The identification of these molecules relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

The this compound moiety is a key structural feature in many of these natural products. Its presence contributes to the lipophilicity of the molecule, which can influence its biological activity. acs.org The prenyl group, a five-carbon unit derived from isoprene (B109036), is a common modification in natural product biosynthesis, leading to a vast diversity of structures. researchgate.net

Biosynthetic Origins of Prenylated Aromatic Compounds

The biosynthesis of prenylated aromatic compounds like this compound is a fascinating interplay of several metabolic pathways, resulting in the fusion of an aromatic ring with a prenyl side chain.

Mevalonate (B85504) Pathway (MVA) and Methylerythritol Phosphate (B84403) Pathway (MEP) Precursors

The journey begins with the synthesis of the fundamental five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). wikipedia.org In plants and many other organisms, two distinct pathways are responsible for producing these isoprenoid precursors: the mevalonate (MVA) pathway and the methylerythritol phosphate (MEP) pathway. wikipedia.orgplos.org

The MVA pathway, located in the cytoplasm of plant cells, is primarily responsible for the biosynthesis of sesquiterpenes (C15) and triterpenes (C30), including sterols. rsc.org It starts from acetyl-CoA and proceeds through the key intermediate mevalonate. wikipedia.org In contrast, the MEP pathway operates within the plastids and is the source of precursors for monoterpenes (C10), diterpenes (C20), carotenoids, and the side chains of chlorophylls (B1240455) and plastoquinone. plos.orgrsc.org This pathway begins with the condensation of pyruvate (B1213749) and glyceraldehyde 3-phosphate. rsc.org While these pathways are compartmentalized, there is evidence of some exchange of intermediates between the cytoplasm and plastids. plos.org

Table 2: Comparison of MVA and MEP Pathways

Feature Mevalonate (MVA) Pathway Methylerythritol Phosphate (MEP) Pathway
Location in Plants Cytosol wikipedia.org Plastids wikipedia.org
Starting Materials Acetyl-CoA wikipedia.org Pyruvate and Glyceraldehyde 3-phosphate rsc.org
Primary Products Sesquiterpenes, Triterpenes (e.g., sterols) rsc.org Monoterpenes, Diterpenes, Carotenoids rsc.org
Key Precursors Isopentenyl pyrophosphate (IPP), Dimethylallyl pyrophosphate (DMAPP) wikipedia.org Isopentenyl pyrophosphate (IPP), Dimethylallyl pyrophosphate (DMAPP) wikipedia.org

Role of Aromatic Prenyltransferases in C-Prenylation

The crucial step in the formation of prenylated aromatic compounds is the attachment of a prenyl group (derived from DMAPP or other prenyl diphosphates) to an aromatic acceptor molecule. This reaction, known as prenylation, is catalyzed by a class of enzymes called aromatic prenyltransferases (aPTs). acs.org These enzymes facilitate a C-prenylation reaction, which is essentially a Friedel-Crafts alkylation of the aromatic ring. nih.gov

Aromatic prenyltransferases are a diverse group of enzymes found in bacteria, fungi, and plants. acs.org They play a key role in the diversification of natural products by adding lipophilic prenyl chains to various aromatic scaffolds, such as flavonoids, coumarins, and other phenolics. nih.gov This modification often enhances the biological activity of the parent molecule by increasing its affinity for cell membranes. acs.org The identification and characterization of these enzymes have been a significant area of research, as they hold potential for the biocatalytic production of valuable bioactive compounds. nih.gov

Enzymatic Transformations of Prenyl Side Chains in Biosynthesis

Following the initial prenylation event, the attached prenyl side chain can undergo a variety of enzymatic modifications, further increasing the structural diversity of the final natural product. nih.gov These transformations can include epoxidation, dehydrogenation, oxidation of methyl groups to carboxylic acids, unusual carbon-carbon bond cleavage, and oxidative cyclization. nih.gov

These enzymatic modifications are critical for shaping the final structure and function of the molecule. For instance, cyclization of the prenyl chain can lead to the formation of new ring systems, as seen in many complex natural products. nih.gov The enzymes responsible for these transformations, such as oxidases and cyclases, are of great interest for their potential applications in synthetic biology and the generation of novel bioactive compounds. researchgate.net

In some instances, an alternative mechanism for the formation of C-prenylated phenols has been proposed, involving an initial O-prenylation followed by a Claisen rearrangement to form the more stable C-C bond. nih.gov This highlights the intricate and sometimes non-linear nature of biosynthetic pathways in the creation of complex natural products.

Intermediates in Broader Metabolic Pathways

Context within Coenzyme Q Biosynthesis Pathways

The compound this compound is a prenylated aromatic molecule. Its structure, consisting of a modified benzene (B151609) ring and an attached isoprene unit, is analogous to the fundamental building blocks of Coenzyme Q (CoQ). CoQ is an essential lipid that functions as an electron carrier in the mitochondrial respiratory chain and as a potent antioxidant. nih.govnih.gov

The biosynthesis of CoQ is a conserved process involving three principal stages:

The synthesis of a 4-hydroxybenzoic acid (4-HB) head group, which is derived from tyrosine in mammals. nih.govnih.gov

The synthesis of a long polyisoprenoid tail from isopentenyl pyrophosphate (IPP) via the mevalonate pathway. nih.gov

The attachment of the polyisoprenoid tail to the 4-HB precursor, followed by a series of modifications to the benzene ring, including hydroxylations, methylations, and decarboxylation, to produce the final, functional CoQ molecule. nih.govnih.govnih.gov

Intermediates in this pathway are, therefore, various forms of prenylated benzoquinones. While the canonical pathway begins with a para-substituted benzene ring (4-HB), the study of related molecules like this compound provides insight into the chemical diversity of metabolic pathways that handle prenylated aromatic compounds.

Identification of Biosynthetic Intermediates and Enzyme Functions (e.g., COQ3, COQ6, COQ7, COQ8B, COQ9)

The modification of the benzoquinone ring during CoQ biosynthesis is carried out by a suite of enzymes, many of which are encoded by the COQ genes. The functions of these proteins have been elucidated through studies in yeast and other model organisms, and mutations in their human orthologs are linked to primary CoQ deficiencies. researchgate.netexlibrisgroup.com The following enzymes are critical for the terminal steps of the pathway.

Enzyme Family/Type Function in Coenzyme Q Biosynthesis References
COQ3 S-adenosylmethionine-dependent O-methyltransferaseCatalyzes the two O-methylation steps required to form the final benzoquinone head group. Its activity is regulated by phosphorylation. miloa.eu
COQ6 FAD-dependent monooxygenaseBelieved to catalyze one of the hydroxylation steps on the benzoquinone ring, though the precise order remains under investigation. researchgate.netnih.gov
COQ7 Monooxygenase / HydroxylaseCatalyzes the critical penultimate hydroxylation step in the pathway. Its activity is thought to be a key regulatory point in CoQ synthesis. miloa.eu
COQ8B (ADCK4) UbiB protein kinase-like familyA putative kinase that acts as a regulator of the biosynthetic complex. It is essential for the stability and assembly of the CoQ synthome and is thought to phosphorylate other COQ proteins. researchgate.netmiloa.eu
COQ9 Lipid-binding proteinBinds CoQ and its lipid intermediates, ensuring they are correctly presented to the catalytic enzymes within the complex. It interacts with COQ7 and is crucial for its function. miloa.eu

The coordinated action of these enzymes within the compartmentalized synthome ensures the efficient production of the final Coenzyme Q molecule. COQ8B functions as a crucial regulator, likely through phosphorylation, impacting the stability and activity of other proteins like COQ3. miloa.eu COQ9 plays a vital role as a lipid chaperone, binding the hydrophobic CoQ intermediates and facilitating their transfer between the active sites of the other COQ enzymes, such as COQ7. miloa.eu

Non Medical Applications and Potential Industrial Uses

Flavor and Fragrance Applications

The flavor and fragrance industry often utilizes aromatic compounds for their unique sensory properties. While there is no specific data available for the odor profile of 1-Methoxy-3-(3-methylbut-2-en-1-yl)benzene, the structural class of prenylated anisole (B1667542) derivatives is known for its aromatic characteristics. For instance, related compounds are used in perfumery to impart specific notes to fragrance compositions. The combination of the methoxy (B1213986) and prenyl groups can contribute to complex scent profiles, potentially ranging from floral and fruity to woody and spicy.

The stability of such compounds in various media is a critical factor for their use in consumer products. Research on similar aromatic ethers has highlighted their stability in different pH conditions, which is a desirable trait for ingredients in products like soaps, detergents, and air fresheners.

Table 1: Potential Fragrance Profile of Structurally Related Compounds

Compound Family Potential Odor Characteristics
Anisole Derivatives Sweet, anise-like, floral
Prenylated Aromatics Woody, spicy, fruity

This table is illustrative and based on the general characteristics of the compound's structural family, as specific data for this compound is not publicly available.

Agricultural Applications (e.g., Agrochemicals, Pest Control Agents)

The development of new agrochemicals is a continuous effort to improve crop protection and yield. Prenylated aromatic compounds, a broad class to which this compound belongs, have been investigated for their biological activities. Prenylation can enhance the lipophilicity of a molecule, potentially increasing its ability to penetrate biological membranes, a key feature for active ingredients in pesticides.

Research into natural and synthetic aromatic compounds has shown that some possess insecticidal, fungicidal, or herbicidal properties. The specific combination of the methoxy group and the prenyl chain in this compound could theoretically confer such activities, though specific studies on this compound are not currently available in the public domain. The development of novel pesticides often involves screening large libraries of compounds for biological activity, and this molecule could be a candidate for such screening programs.

Table 2: Potential Areas of Investigation for Agricultural Applications

Application Area Rationale for Investigation
Insecticide Potential neurotoxic or repellent effects on insect pests.
Fungicide Possible disruption of fungal cell membranes or metabolic pathways.
Herbicide Potential interference with plant growth and development processes.

This table outlines hypothetical research directions based on the chemical nature of the compound.

Material Science Applications

In the field of material science, monomers and additives with specific functional groups are sought after to create polymers with enhanced properties. The chemical structure of this compound suggests it could act as a monomer in polymerization reactions. The double bond in the prenyl group offers a site for polymerization, potentially leading to the formation of novel polymers with unique thermal or mechanical properties.

Furthermore, its aromatic nature and the presence of the methoxy group could allow it to be incorporated as an additive into existing polymer matrices to improve characteristics such as thermal stability, UV resistance, or flame retardancy. While specific research on the application of this compound in material science is not widely published, the broader class of aromatic ethers has been explored for these purposes.

Table 3: Hypothetical Applications in Material Science

Application Potential Role of the Compound
Polymer Synthesis As a monomer, contributing to the polymer backbone.
Polymer Additive To enhance properties like thermal stability or UV resistance.

This table is based on the functional groups present in the molecule and their known roles in polymer chemistry.

Role as Chemical Intermediates in Fine Chemical Synthesis

The synthesis of complex organic molecules often relies on versatile chemical intermediates. This compound, with its multiple functional groups, has the potential to be a valuable synthon in organic chemistry. The aromatic ring can undergo electrophilic substitution reactions, with the methoxy group directing incoming electrophiles to the ortho and para positions. The prenyl group also offers a site for various chemical transformations, including oxidation, reduction, or addition reactions.

This reactivity allows for the introduction of new functional groups and the construction of more complex molecular architectures. While specific, large-scale industrial syntheses using this compound as a key intermediate are not documented in readily available literature, its structural motifs are found in various natural products and pharmacologically active compounds, suggesting its potential utility in their synthesis.

Table 4: Potential Synthetic Transformations

Reaction Type Potential Product Class
Electrophilic Aromatic Substitution Substituted anisole derivatives.
Oxidation of Prenyl Group Aldehydes, ketones, or carboxylic acids.
Hydrogenation of Prenyl Group Saturated alkylbenzene derivatives.

This table illustrates the potential chemical reactivity of the compound, making it a candidate for a chemical intermediate.

Future Research Directions and Challenges

Development of Novel Synthetic Strategies for Complex Derivatives

A primary challenge in the synthesis of prenylated phenols and their derivatives is achieving high regioselectivity. Traditional methods like Friedel-Crafts alkylation often result in a mixture of products and are not highly selective. researchgate.net Future research is focused on developing more elegant and efficient synthetic protocols.

One promising avenue involves the strategic use of tandem reactions. For instance, a sequence involving a Claisen rearrangement followed by a Cope rearrangement has been explored for synthesizing specific chromone (B188151) derivatives from prenyl ethers. researchgate.net Another approach that has shown promise is an anionic method proceeding via ortho-quinone methides, although its yield can be dependent on the substitution pattern of the aromatic ring. researchgate.net

The development of novel catalysts is crucial. Recent work has demonstrated that using Amberlyst-15, a solid acid catalyst, for the prenylation of phenols with 2-methyl-but-3-ene-2-ol provides a simple and effective protocol for creating uncyclized prenylated phenols. researchgate.net The search for new catalytic systems, including bimetallic and mesoporous materials, continues to be an active area of research to improve selectivity and reaction efficiency. researchgate.net

Table 1: Comparison of Synthetic Strategies for Prenylated Phenols
MethodPrenylating AgentCatalyst/ConditionsKey Features & ChallengesReference
Friedel-Crafts AlkylationPrenyl HalideLewis Acid (e.g., AlCl₃)Often non-regioselective, leading to product mixtures. researchgate.net
Anionic MethodNot specifiedvia ortho-Quinone MethidesElegant approach, but yield is sensitive to the aromatic ring's substitution pattern. researchgate.net
Solid Acid Catalysis2-Methyl-but-3-ene-2-olAmberlyst-15Provides a simple, general protocol for uncyclized prenylated phenols. researchgate.net
Tandem RearrangementsPrenyl EthersMicrowave IrradiationUseful for synthesizing complex heterocyclic structures like chromones. researchgate.net

Comprehensive Elucidation of Biological Mechanisms and Target Identification

Prenylated aromatic compounds, including flavonoids and phenols, exhibit a wide range of biological activities, such as antioxidant, anti-inflammatory, and antimicrobial effects. researchgate.netnih.govnih.gov The prenyl group is known to increase the lipophilicity of these molecules, which can enhance their interaction with biological membranes and protein targets. researchgate.net A significant challenge is to move beyond general activity screening to a detailed understanding of the specific molecular mechanisms and protein targets.

For example, while prenylated phenols show enhanced antioxidant activity compared to their non-prenylated precursors in assays like the DPPH radical scavenging test, the precise interactions with cellular antioxidant pathways remain to be fully elucidated. researchgate.net Similarly, prenylated flavonoids have demonstrated synergistic effects when combined with commercial antibiotics against resistant bacteria, but the exact mechanism of this potentiation is an area for further investigation. nih.gov

Future research will require advanced molecular tools to identify specific protein interactions. Techniques such as transcriptomic profiling, which has been used to study the effects of prenylated isoflavonoids on yeast, can reveal which cellular pathways are affected. researchgate.net Identifying the direct binding targets, such as specific enzymes or receptors, is essential for the rational design of more potent and selective therapeutic agents.

Exploitation of Biocatalytic Systems for Sustainable Production and Derivatization

Chemical synthesis of complex natural products can be challenging, leading researchers to explore biocatalytic systems as a sustainable alternative. nih.gov The use of microorganisms like Escherichia coli and yeast, engineered with specific metabolic pathways, offers a promising platform for producing prenylated aromatics. researchgate.net

The key enzymes in this process are aromatic prenyltransferases (aPTs), which catalyze the crucial step of attaching a prenyl group to an aromatic molecule. researchgate.net These enzymes are found in bacteria, fungi, and plants. researchgate.net A major challenge has been the identification and characterization of these enzymes, particularly from plants, due to their membrane-bound nature. nih.govresearchgate.net However, promiscuous aPTs from microbes, such as NphB, have been successfully used to synthesize a variety of prenylated compounds, including precursors to cannabinoids. researchgate.netmdpi.com

Future work will focus on:

Enzyme Discovery: Mining genomes for novel aPTs with different substrate specificities and regioselectivities.

Metabolic Engineering: Optimizing microbial hosts to increase the supply of precursors like dimethylallyl diphosphate (B83284) (DMAPP) from the mevalonate (B85504) (MVA) or 1-deoxy-D-xylulose 5-phosphate (DXP) pathways, and the aromatic moieties from pathways like the shikimate pathway. nih.govresearchgate.net

Pathway Optimization: Addressing rate-limiting steps in the biosynthetic pathways to improve final product titers. acs.org For instance, studies have shown that prenylation can be a key limiting step in the biosynthesis of certain compounds. researchgate.net

Table 2: Microbial Systems for Prenylated Aromatic Compound Synthesis
Microbial HostKey Enzyme(s)Target Product ClassEngineering StrategyReference
Escherichia coliAromatic Prenyltransferase (aPTase) like NphBGeneral Prenylated Aromatics, CannabinoidsCo-expression of aPTase with the mevalonate (MVA) pathway for prenyl donor supply. researchgate.net
Saccharomyces cerevisiae (Yeast)Botanical (SfN8DT-1) and Microbial PTsPrenylated NaringeninsReconstitution of the naringenin (B18129) biosynthetic pathway from L-phenylalanine and introduction of PTs. nih.gov
Pseudomonas putida KT2440Vanillic acid O-demethylase, 4-hydroxybenzoic acid 3-monooxygenaseCatechol (from aromatic derivatives)Design of artificial "biological funnel" pathways to convert heterogeneous aromatics into a central intermediate. acs.org

Advanced Computational Modeling for Rational Design and Prediction

Computational methods are becoming indispensable tools for accelerating the discovery and optimization of bioactive compounds. For complex molecules like prenylated aromatics, advanced computational modeling offers a way to rationally design derivatives with improved properties and to predict their biological activities before undertaking costly and time-consuming synthesis. researchgate.net

Molecular docking studies can predict how these compounds bind to specific protein targets, providing insights that can explain structure-activity relationships (SAR). mdpi.com For example, docking has been used to understand how prenylated flavanones inhibit enzymes like xanthine (B1682287) oxidase and to identify key binding interactions. researchgate.net Furthermore, pharmacophore models can be generated to predict which structural features are essential for a desired biological effect, such as antibacterial activity. researchgate.net

Challenges in this area include the accuracy of scoring functions in docking and the computational cost of more rigorous methods like molecular dynamics simulations. Future directions will involve the use of machine learning and artificial intelligence to develop more accurate predictive models based on larger datasets. These advanced models could guide the rational design of novel derivatives of 1-methoxy-3-(3-methylbut-2-en-1-yl)benzene with enhanced efficacy and selectivity for specific biological targets. researchgate.netmdpi.com

Exploration of New Natural Sources and Biosynthetic Pathways

Nature remains a vast reservoir of chemical diversity. Prenylated aromatic compounds are key secondary metabolites in plants, where they often act as phytoalexins in defense against pathogens. researchgate.netresearchgate.net While around 1,000 prenylated flavonoids have been identified from plants, this likely represents only a fraction of what exists. nih.govresearchgate.net

A significant challenge is the identification of the genes encoding the enzymes responsible for this diversification, especially plant-based prenyltransferases. nih.gov The discovery of the Sophora flavescens prenyltransferase gene SfN8DT-1 was a major breakthrough, enabling further exploration. nih.govresearchgate.net

Future research will focus on:

Bioprospecting: Exploring unique ecological niches and previously uninvestigated plant species for new prenylated compounds.

Genomic and Metagenomic Mining: Using sequence information from known prenyltransferase genes to find new ones in genomic databases of plants and microorganisms. nih.govnih.gov

Elucidating Biosynthesis: Characterizing the complete biosynthetic pathways, which involve the coupling of the isoprenoid pathway (providing the prenyl group) and the shikimate or polyketide pathways (providing the aromatic core). nih.govresearchgate.net A fascinating area of study is the possibility of alternative enzymatic mechanisms, such as a Claisen rearrangement of an O-prenylated intermediate, which has been shown to occur in some bacterial systems. nih.gov

Environmental Impact and Green Chemistry Approaches in Synthesis and Application

The synthesis and widespread use of chemical compounds necessitate a thorough evaluation of their environmental impact. Aromatic compounds, particularly xenobiotics used in plastics and pesticides, can be persistent in the environment and pose risks to ecosystems. mdpi.comnih.gov While the specific environmental fate of this compound is not extensively documented, the general behavior of aromatic compounds highlights the need for sustainable practices.

A key challenge is the limited chemical reactivity of many aromatic compounds, which makes them difficult to degrade naturally. mdpi.com Research into the biodegradation capabilities of microorganisms, such as Comamonas testosteroni, is crucial for developing bioremediation strategies for contaminated environments. mdpi.com

In parallel, the principles of green chemistry are being applied to the synthesis of these molecules to minimize environmental harm. firp-ula.org This involves:

Using Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign media like water, poly(ethylene glycols) (PEGs), or ionic liquids. researchgate.netpsu.edu

Employing Safer Reagents: Substituting toxic reagents, such as traditional methylating agents, with greener alternatives like dimethyl carbonate (DMC). researchgate.net

Catalyst Recycling: Developing catalytic systems that can be easily recovered and reused, reducing waste and cost. psu.edu

The adoption of biocatalytic systems, as discussed in section 9.3, is also a cornerstone of green chemistry, offering a route to complex molecules under mild, aqueous conditions. acs.org

Table 3: Green Chemistry Approaches in Aromatic Compound Synthesis
PrincipleTraditional ApproachGreen AlternativeExample ApplicationReference
Safer SolventsVolatile Organic Solvents (e.g., THF)Poly(ethylene glycol) (PEG), Water, Ionic LiquidsPalladium-catalyzed coupling reactions in a PEG-2000/water system. psu.edu
Safer ReagentsToxic methylating agentsDimethyl carbonate (DMC)Synthesis of 1,2,3-Trimethoxybenzene from pyrogallic acid using DMC. researchgate.net
CatalysisStoichiometric reagentsRecyclable catalysts (e.g., PdCl₂(PPh₃)₂)Carbonylative Sonogashira coupling where the catalyst/solvent system can be reused. psu.edu
BiocatalysisMulti-step chemical synthesisEngineered microbesSynthesis of prenylated naringenins in yeast. nih.gov

Q & A

Q. What are the established synthetic methods for preparing 1-Methoxy-3-(3-methylbut-2-en-1-yl)benzene, and what key reaction parameters influence yield?

Methodological Answer: A Ni-catalyzed regioselective hydroalkoxylation protocol is effective for synthesizing this compound. The general procedure involves reacting 1-(buta-1,3-dien-2-yl)-3-methoxybenzene with methanol (4.0 equiv) in the presence of Ni(cod)₂ (2 mol%) and a chiral phosphine-oxazoline ligand (e.g., (Cy)-Phox) at room temperature for 48 hours . Key parameters include:

  • Catalyst loading : Optimized at 2 mol% to balance cost and efficiency.
  • Temperature : Room temperature minimizes side reactions.
  • Ligand selection : Chiral ligands enhance regioselectivity.
    Yield optimization requires strict control of solvent purity (e.g., anhydrous THF) and exclusion of moisture.

Q. How is this compound characterized using spectroscopic techniques?

Methodological Answer:

  • ¹H/¹³C NMR : The methoxy group (-OCH₃) appears as a singlet near δ 3.8 ppm in ¹H NMR. The prenyl group (3-methylbut-2-en-1-yl) shows characteristic vinyl proton resonances (δ 5.1–5.4 ppm) and methyl group signals (δ 1.7–1.9 ppm). ¹³C NMR confirms the aromatic substitution pattern, with carbons adjacent to the methoxy group appearing downfield (~δ 160 ppm) .
  • Mass Spectrometry (MS) : Electron ionization (EI-MS) typically displays a molecular ion peak ([M]⁺) at m/z 190, with fragmentation patterns indicating loss of the prenyl moiety (e.g., m/z 135 corresponding to [C₈H₇O]⁺).
  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) assesses purity (>95% required for research-grade material) .

Q. What are the recommended storage conditions and safety precautions for handling this compound in laboratory settings?

Methodological Answer:

  • Storage : Store in airtight, light-resistant containers at 2–8°C under inert gas (N₂ or Ar) to prevent oxidation of the prenyl group.
  • Safety : Use PPE (nitrile gloves, safety goggles, lab coat) and avoid aerosol formation. Ventilation systems must meet OSHA/NIOSH standards. Contaminated waste should be segregated and disposed via certified chemical waste handlers .

Advanced Research Questions

Q. How do transition metal catalysts influence the regioselectivity and efficiency in the synthesis of this compound?

Methodological Answer: Ni catalysts (e.g., Ni(cod)₂) favor hydroalkoxylation at the terminal alkene of the diene precursor, while Pd-based systems (e.g., Pd(PPh₃)₄) may promote competing pathways like cross-coupling. Mechanistic studies suggest Ni(0) facilitates oxidative addition into the C–O bond of methanol, followed by migratory insertion into the alkene. Ligand steric effects (e.g., bulky cyclohexyl groups in (Cy)-Phox) direct regioselectivity by shielding specific coordination sites .

Q. What analytical challenges arise in distinguishing stereoisomers or structural analogs of this compound, and how are they addressed?

Methodological Answer:

  • Stereoisomers : The prenyl group’s double bond can exist as cis (Z) or trans (E) isomers. NOESY NMR identifies spatial proximity between vinyl protons and adjacent methyl groups (Z isomer shows cross-peaks between δ 5.2 and 1.8 ppm) .
  • Structural analogs : Differentiation from 1-Methoxy-3-(prop-1-en-1-yl)benzene requires high-resolution MS (HRMS) to confirm molecular formula (Δ < 2 ppm) and GC-MS retention time comparison .

Q. What strategies are employed to functionalize the 3-methylbut-2-en-1-yl moiety in further chemical transformations?

Methodological Answer:

  • Epoxidation : Treating with m-CPBA in dichloromethane yields an epoxide, useful for ring-opening reactions.
  • Cycloaddition : The conjugated diene participates in Diels-Alder reactions with electron-deficient dienophiles (e.g., maleic anhydride) under thermal conditions (80–100°C).
  • Hydrogenation : Catalytic hydrogenation (H₂, Pd/C) saturates the double bond to generate 1-Methoxy-3-(3-methylbutyl)benzene, a precursor for alkylation studies .

Q. How does the electronic nature of the methoxy and prenyl substituents affect the compound's reactivity in electrophilic aromatic substitution (EAS)?

Methodological Answer:

  • Methoxy group : The electron-donating -OCH₃ directs EAS to the para and ortho positions relative to itself. Nitration (HNO₃/H₂SO₄) predominantly yields 1-Methoxy-4-nitro-3-(3-methylbut-2-en-1-yl)benzene.
  • Prenyl group : The electron-rich alkene stabilizes cationic intermediates, enhancing reactivity toward Friedel-Crafts alkylation. Competitive alkylation at the prenyl group can occur under acidic conditions (e.g., AlCl₃), necessitating careful monitoring by TLC .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.